Ac-IHIHIQI-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

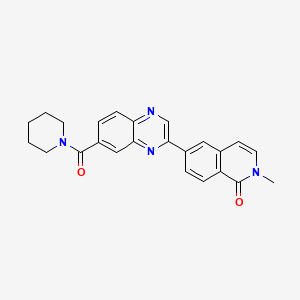

Ac-IHIHIQI-NH2 is a fibril-forming heptapeptide with high catalytic activity to laccase mimics. This compound exhibits selectivity for hydrophobic p-nitrophenyl ester substrates during the process of self-assembly

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-IHIHIQI-NH2 involves the assembly of short peptide chains, typically ranging from 5 to 9 amino acids. The process includes hydrogen bonding, hydrophobic packing, and zinc complexation with the negative histidine . Computational techniques, such as molecular docking and all-atom classical molecular dynamics simulations, are often employed to model the molecular interactions and optimize the synthesis process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard peptide synthesis protocols. This includes solid-phase peptide synthesis (SPPS) and purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Ac-IHIHIQI-NH2 undergoes various chemical reactions, including hydrolysis and oxidation. The compound catalyzes the hydrolysis of p-nitrophenyl acetate in the presence of zinc ions, with a second-order rate constant significantly higher for hydrophobic substrates .

Common Reagents and Conditions

The hydrolysis reaction typically involves zinc ions (Zn2+) and occurs at a pH of 8. The reaction conditions are optimized to enhance the catalytic activity of the peptide, particularly during its self-assembly process .

Major Products

The primary product of the hydrolysis reaction catalyzed by this compound is p-nitrophenol, formed from the hydrolysis of p-nitrophenyl acetate .

Scientific Research Applications

Ac-IHIHIQI-NH2 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ac-IHIHIQI-NH2 involves its self-assembly into fibrillar structures, which enhances its catalytic activity. The peptide exhibits selectivity for hydrophobic substrates, particularly p-nitrophenyl esters, during the self-assembly process. The presence of zinc ions further enhances the catalytic efficiency by stabilizing the peptide-substrate complex .

Comparison with Similar Compounds

Similar Compounds

Ac-IHIHIGI-NH2: Another fibril-forming heptapeptide with similar catalytic properties.

Ac-IHIHIQI-NH2: Exhibits high catalytic activity to laccase mimics and selectivity for hydrophobic substrates.

Uniqueness

This compound is unique due to its high catalytic activity and selectivity for hydrophobic substrates during self-assembly. This property makes it particularly valuable for studying enzyme-mimicking catalysts and developing synthetic analogs of natural enzymes .

Properties

Molecular Formula |

C43H71N13O9 |

|---|---|

Molecular Weight |

914.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C43H71N13O9/c1-10-22(5)33(37(45)59)54-38(60)29(14-15-32(44)58)51-42(64)35(24(7)12-3)55-40(62)31(17-28-19-47-21-49-28)53-43(65)36(25(8)13-4)56-39(61)30(16-27-18-46-20-48-27)52-41(63)34(23(6)11-2)50-26(9)57/h18-25,29-31,33-36H,10-17H2,1-9H3,(H2,44,58)(H2,45,59)(H,46,48)(H,47,49)(H,50,57)(H,51,64)(H,52,63)(H,53,65)(H,54,60)(H,55,62)(H,56,61)/t22-,23-,24-,25-,29-,30-,31-,33-,34-,35-,36-/m0/s1 |

InChI Key |

SRDUKHXVGZIJNH-MOXZKRHZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)CC)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)CC)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12400916.png)

![4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate](/img/structure/B12400924.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400945.png)

![N-[(3-Methoxyphenyl)methyl]adenosine](/img/structure/B12400959.png)

![Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate](/img/structure/B12400966.png)